molecular formula C7H7F3N2 B2562599 4-Methyl-6-(trifluoromethyl)-2-pyridinamine CAS No. 1267496-45-6

4-Methyl-6-(trifluoromethyl)-2-pyridinamine

Cat. No.: B2562599
CAS No.: 1267496-45-6
M. Wt: 176.142
InChI Key: IIEOHEOIADKFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(trifluoromethyl)-2-pyridinamine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)-2-pyridinamine typically involves the introduction of the trifluoromethyl group and the methyl group onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)-2-pyridinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Methyl-6-(trifluoromethyl)-2-pyridinamine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEOHEOIADKFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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